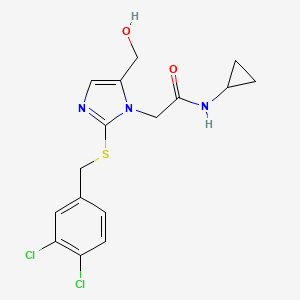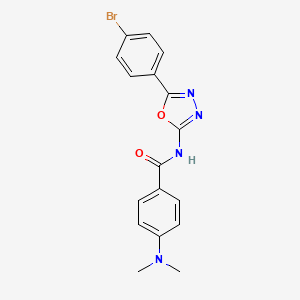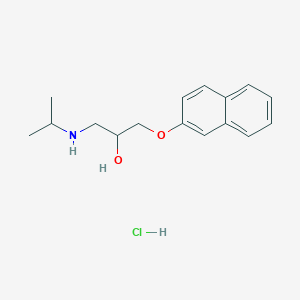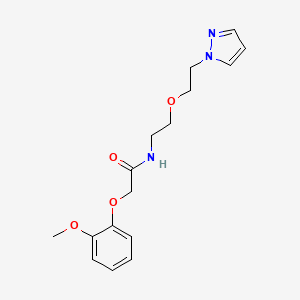![molecular formula C17H17N3OS B2832364 2-[(2,5-Dimethylphenyl)methylsulfanyl]-8-methylpyrido[1,2-a][1,3,5]triazin-4-one CAS No. 896333-77-0](/img/structure/B2832364.png)
2-[(2,5-Dimethylphenyl)methylsulfanyl]-8-methylpyrido[1,2-a][1,3,5]triazin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(2,5-Dimethylphenyl)methylsulfanyl]-8-methylpyrido[1,2-a][1,3,5]triazin-4-one, also known as DMPT, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. DMPT is a heterocyclic compound that contains a triazine ring, which is a common structural motif found in many biologically active molecules. The synthesis of DMPT has been extensively studied, and various methods have been developed to produce this compound in high yields and purity.
Applications De Recherche Scientifique
Molecular Structure and Characterization
Research has focused on understanding the molecular dimensions and structures of related triazine derivatives, highlighting their aromatic delocalization and the conformational variations of substituents. These studies are fundamental for the development of new materials with specific optical, electronic, or structural properties. For example, studies have detailed the crystal structures and molecular interactions of various triazine derivatives, elucidating the role of pi-stacking interactions and hydrogen bonding in determining their solid-state arrangements (Insuasty et al., 2008).
Corrosion Inhibition
Triazine derivatives have been explored as corrosion inhibitors, demonstrating significant potential to protect metals in aggressive environments. Research involving the corrosion inhibition performance of triazine derivatives on mild steel in hydrochloric acid revealed that these compounds effectively prevent corrosion, providing a basis for the development of environmentally friendly corrosion inhibitors (Singh et al., 2018).
Nonlinear Optics Materials
Triazine-based compounds have been investigated for their applications in nonlinear optics (NLO). The study of crystal structures and packing of triazine derivatives has contributed to the development of materials for octupolar NLO applications, highlighting the importance of intermolecular interactions in enhancing their properties (Boese et al., 2002).
Biomedical Applications
The interaction of sulfonated zinc-triazine complexes with bovine serum albumin (BSA) has been studied, revealing that these complexes bind effectively to BSA. This indicates their potential for biomedical applications, including drug delivery systems where serum distribution via albumins is crucial (Abeydeera et al., 2018).
Polymer Synthesis
Triazines have also been employed in polymer synthesis, serving as monomers for the production of polymers with specific characteristics. The synthesis and polymerization of isopropenyl-1,3,5-triazines with branched alkyl groups have led to polymers with varying glass transition temperatures, demonstrating the versatility of triazine derivatives in materials science (Kunisada et al., 1992).
Propriétés
IUPAC Name |
2-[(2,5-dimethylphenyl)methylsulfanyl]-8-methylpyrido[1,2-a][1,3,5]triazin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3OS/c1-11-4-5-13(3)14(8-11)10-22-16-18-15-9-12(2)6-7-20(15)17(21)19-16/h4-9H,10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRVCJOOOZBJQKB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CSC2=NC(=O)N3C=CC(=CC3=N2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((2,5-dimethylbenzyl)thio)-8-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-amino-N-(3-chloro-2-methylphenyl)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2832283.png)


![2-[3-(3-methylphenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]-N-propylacetamide](/img/structure/B2832289.png)



![N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-N-(3-(dimethylamino)propyl)-2-phenylacetamide hydrochloride](/img/structure/B2832297.png)
![2-[(4-Fluorophenyl)methyl]-6-phenylimidazo[2,1-b][1,3]thiazole](/img/structure/B2832299.png)



